![molecular formula C17H15F3N2O3 B2474922 Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate CAS No. 338392-12-4](/img/structure/B2474922.png)
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate
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Overview
Description
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate is a chemical compound with the molecular formula C17H15F3N2O3 and a molecular weight of 352.31 . It’s used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H15F3N2O3 . The PubChem CID for this compound is 1490623 .Scientific Research Applications
Role in Pharmaceutical Chemistry
This compound is part of a larger group of trifluoromethyl (TFM, -CF3)-group-containing drugs . These drugs have been extensively studied and used for various diseases and disorders over the past 20 years . The trifluoromethyl group is a common feature in many FDA-approved drugs .
Use in Fluorine-Containing Compounds
Fluorine-containing compounds, such as this one, significantly affect pharmaceutical growth. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Application in Organo-Fluorine Chemistry
Organo-fluorine chemistry is a unique branch of organic chemistry. The incorporation of fluorine in organic molecules exhibits bizarre behaviors, leading to several applications in medicines, electronics, agrochemicals, and catalysis .
Use as a Fluorescent Probe for Metal Ions
A study has used Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate, a compound similar to the one , as a fluorescent probe for metal ions .
Role in the Synthesis of 5-Substituted 3-Trifluoromethyl-1,2,4-Triazoles
The compound has been used in the three-component condensation reaction of ethyl trifluoroacetate, hydrazine, and amidines. This reaction, conducted in the presence of sodium hydroxide in tetrahydrofuran at reflux temperature, gave the corresponding 3-trifluoromethyl-5-substituted 1,2,4-triazoles in good to excellent yields .
Use in the Synthesis of 2-Substituted 3-(Tri(di)fluoromethyl)-Quinoxalines
Starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one, a wide range of new 2-substituted 3-(trifluoromethyl)quinoxalines were obtained, including amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives .
Safety and Hazards
properties
IUPAC Name |
ethyl 2-[3-[[3-(trifluoromethyl)phenyl]carbamoyl]pyridin-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-25-15(23)10-14-13(7-4-8-21-14)16(24)22-12-6-3-5-11(9-12)17(18,19)20/h3-9H,2,10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQMFPSVVOFUNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-{[3-(trifluoromethyl)anilino]carbonyl}-2-pyridinyl)acetate |
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